molecular formula C9H7ClN2O2S B1416934 1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 18336-37-3

1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1416934
CAS No.: 18336-37-3
M. Wt: 242.68 g/mol
InChI Key: PCXMOXHSEXNGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonyl chloride group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, transferring its sulfonyl chloride group to nucleophilic sites on proteins and enzymes. This modification can alter the activity, stability, and function of the target biomolecules. Enzymes such as sulfatases and proteases are particularly susceptible to modification by this compound, leading to changes in their catalytic activity and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, the sulfonylation of metabolic enzymes by this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters may mediate the uptake of this compound into cells, where it can accumulate and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically involves treating the pyrazole with chlorosulfonic acid at low temperatures (around -20 to 0°C) in a solvent like chloroform. The reaction is highly exothermic and must be carefully controlled to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniform reaction conditions and high product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMOXHSEXNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-37-3
Record name 1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
1-phenyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.